1,8-Bis(2-pyridyl)-3,6-dithiaoctane
Overview
Description
1,8-Bis(2-pyridyl)-3,6-dithiaoctane (pdto) is a quadridentate dipyridyl-dithioether ligand that has been studied for its ability to form complexes with various metal ions. The ligand is known for its unique folding about metal ions and its potential in forming stable complexes with specific geometries, which are of interest in the field of coordination chemistry .
Synthesis Analysis
The synthesis of pdto complexes has been demonstrated with different metal ions, such as copper(I) and nickel(II). For instance, copper(I) complexes with pdto have been synthesized using solvents like chloroform, methanol, ethanol, and acetone. The pdto acts as a four-coordinate ligand in these complexes . Similarly, pdto forms a pseudooctahedral complex with nickel(II), where the ligand folds around the nickel ion, positioning the water ligands cis within an O2S2 plane and the pyridines mutually trans .
Molecular Structure Analysis
The molecular structure of pdto complexes has been elucidated using various spectroscopic techniques and X-ray crystallography. The nickel(II) complex of pdto, for example, crystallizes in the space group P/21c, with specific cell dimensions and angles, indicating a folded structure around the nickel ion . The copper(I) complexes exhibit intense metal-to-ligand charge-transfer bands in their absorption spectra, which are indicative of the coordination environment around the copper ion .
Chemical Reactions Analysis
The reactivity of pdto complexes has been explored in various chemical reactions. For instance, the copper(I) complexes do not react with carbon monoxide, suggesting a tight binding of pdto to the copper ion. The complexes also show different stabilities and reactivities in the presence of halide ions, with some being unstable and susceptible to oxidation by oxygen . The nickel(II) complex of pdto can undergo reduction by sodium amalgam to yield a nickel(I) complex, while borohydride reduction leads to the formation of a stable pink adduct .
Physical and Chemical Properties Analysis
The physical and chemical properties of pdto complexes are influenced by their coordination environment and the metal ion involved. The electron transfer reactions of the copper(II) pdto complex with ferrocene in acetonitrile have been studied, revealing specific rate enhancements by tetrafluoroborate ion and the influence of different electrolytes on the reaction kinetics . The stability of these complexes in solution and their spectral properties provide insights into their potential applications in catalysis and materials science.
Scientific Research Applications
Complex Formation and Structural Analysis
- Copper Chelates : This compound forms copper(II) chelates characterized by optical and ESR spectroscopy and cyclic voltammetry. The pyridyl copper(II) complexes show tetragonal coordination with an N2S2 donor set (Kanters, Ru, & Addison, 1992).
- Rhodium Complexes : It forms a pseudooctahedral structure with rhodium(III), creating a unique complex (Popovitch, Addison, Butcher, & Prushan, 2012).
- Cobalt(II) Halide Complexes : The ligand binds with cobalt(II) halides, suggesting a tetrahedral stereochemistry around cobalt(II) (Castiñeiras, Molleda, Masaguer, & Coto, 1983).
Electrochemical and Redox Behavior
- Electron Transfer Reactions : This compound is involved in electron transfer reactions with ruthenium ammine and bipyridyl complexes, displaying specific kinetics (Davies & Guilani, 1987).
- Electrolyte Effects : It shows different rate dependencies with various salts in electron transfer reactions, suggesting its sensitivity to the ionic environment (Davies, Whyte, & Gilbert, 1990).
Spectroscopic Studies
- Copper(I) Complexes : Spectroscopic studies in nonaqueous solvents reveal insights into the structure and stability of its copper(I) complexes (Kitagawa, Munakata, & Okada, 1982).
- Metal Complexes in Non-Aqueous Solvents : Detailed characterization of metal complexes with this ligand has been conducted, providing insights into their electronic properties (Ramírez-Delgado et al., 2014).
Future Directions
The future directions for research on “1,8-Bis(2-pyridyl)-3,6-dithiaoctane” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, there is interest in first-row transition metal compounds with photoactive metal-to-ligand charge transfer (MLCT) states for next-generation applications in photophysics and photochemistry .
properties
IUPAC Name |
2-[2-[2-(2-pyridin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c1-3-9-17-15(5-1)7-11-19-13-14-20-12-8-16-6-2-4-10-18-16/h1-6,9-10H,7-8,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDVMHQFYTZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCCSCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306399 | |
Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |
CAS RN |
64691-70-9 | |
Record name | 64691-70-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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